N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide
Description
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide is an enamide derivative characterized by a prop-2-enamide backbone linked to a 3,5-dimethylpyrazole group via an ethyl chain. The pyrazole moiety, a five-membered aromatic ring with two methyl substituents at positions 3 and 5, confers steric and electronic properties that influence molecular interactions.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-10(14)11-5-6-13-9(3)7-8(2)12-13/h4,7H,1,5-6H2,2-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINWOGBVXOCMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 3,5-dimethylpyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the amide group can be targeted.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Analysis
The compound’s closest analog in the provided evidence is XCT790 (), an enamide derivative with the structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide.
Comparative Analysis:
| Feature | N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide | XCT790 |
|---|---|---|
| Core Structure | Prop-2-enamide backbone | Prop-2-enamide backbone |
| Heterocyclic Group | 3,5-Dimethylpyrazole | 1,3,4-Thiadiazole with trifluoromethyl |
| Substituents | Methyl groups (electron-donating) | Trifluoromethyl (electron-withdrawing) |
| Linker | Ethyl chain | Aryl-ether and cyano groups |
| Polarity | Moderate (pyrazole + amide) | High (CF₃, cyano, ether) |
Key Differences:
Heterocyclic Moieties: The pyrazole group in the target compound is electron-rich due to methyl substituents, favoring interactions with hydrophobic pockets or π-π stacking. In contrast, XCT790’s thiadiazole ring with trifluoromethyl groups introduces strong electron-withdrawing effects, enhancing metabolic stability and altering binding affinity . Thiadiazoles (in XCT790) are known for their role in improving pharmacokinetic properties, while pyrazoles (in the target compound) are often utilized for their hydrogen-bonding capacity and conformational rigidity.
Substituent Effects: The trifluoromethyl and cyano groups in XCT790 increase lipophilicity and resistance to oxidative metabolism, which may extend its half-life compared to the target compound’s simpler methyl substituents .
Broader Context of Enamide Derivatives
Other enamide-based compounds from , such as DY131 (a hydrazine derivative) and GSK4112 (a glycinate ester), highlight the versatility of the enamide scaffold:
- DY131 : Incorporates a benzoylhydrazine group, emphasizing planar aromaticity for DNA intercalation or enzyme inhibition.
- GSK4112 : Features a nitro-thienyl group, suggesting redox activity or nitrative stress induction.
Unlike these analogs, the target compound lacks extended aromatic systems or redox-active groups, prioritizing instead a compact heterocyclic design. This structural minimalism may enhance bioavailability or reduce off-target effects.
Biological Activity
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with two methyl substitutions at positions 3 and 5, linked to a prop-2-enamide group. This structure contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Metal Complexation : The compound can bind to transition metals, forming stable complexes that modulate biological pathways. This interaction can influence enzyme activity and cellular signaling.
- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes, potentially affecting metabolic pathways .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. The compound has shown glutathione peroxidase-like activity, which is crucial for reducing oxidative stress in cells .
Cytotoxic Effects
In vitro studies have investigated the cytotoxic effects of derivatives of this compound against various cancer cell lines. For example, a series of 1-aryl derivatives were synthesized and tested for their cytotoxicity, revealing promising results in inhibiting cell proliferation .
Research Findings and Case Studies
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug development:
- Ligand in Coordination Chemistry : Its ability to form stable metal complexes opens avenues for developing new therapeutics targeting metal-dependent enzymes.
- Building Block for Bioactive Molecules : The compound serves as a precursor for synthesizing various bioactive molecules, enhancing its utility in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
